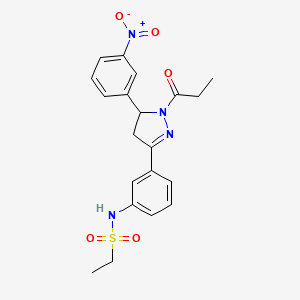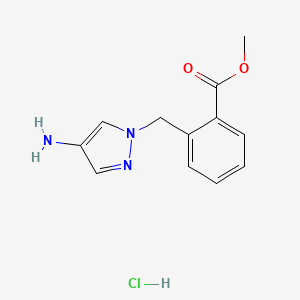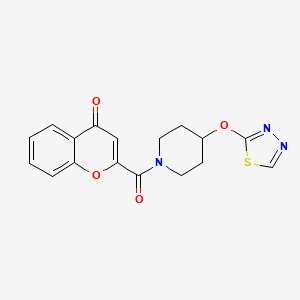![molecular formula C21H22N4O3 B2802181 3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine CAS No. 2198237-41-9](/img/structure/B2802181.png)
3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Scaffold Development
Research on related compounds highlights their utility as scaffolds for further chemical modifications. For instance, Ruano, Fajardo, and Martín (2005) developed a convenient scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, indicating the potential for complex molecule development [Ruano, Fajardo, & Martín, 2005].
Heterocyclic Chemistry
Zhang et al. (2020) reported on the efficient synthesis of heterocycles containing both piperidine and pyridine rings, underscoring the importance of these structures in organic synthesis. Their method holds potential for the synthesis of other piperidine- and pyridine-containing heterocycles [Zhang et al., 2020].
Enzyme Inhibition and Antiproliferative Activity
Shreder et al. (2009) discussed the optimization of a human neutrophil elastase (HNE) inhibitor, showing the relevance of pyridin-3-yl structures in developing therapeutic agents with potential enzyme inhibition capabilities [Shreder et al., 2009].
Antimicrobial and Anticancer Applications
Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues showing antiproliferative effects on human leukemic cells. This indicates the potential of similar structures in medicinal chemistry for anticancer applications [Kumar et al., 2014].
Wirkmechanismus
Mode of Action
It’s known that many similar compounds interact with their targets through various mechanisms, such as binding with high affinity to multiple receptors . More detailed studies are needed to understand the specific interactions and resulting changes caused by this compound .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. These properties play a crucial role in determining the bioavailability of the compound. Detailed pharmacokinetic studies are required to understand these properties for this compound .
Result of Action
Similar compounds have shown a wide range of biological activities .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly outlined in the available resources. Environmental factors can significantly impact the effectiveness and stability of many compounds. More detailed studies are needed to understand how such factors influence this specific compound .
Eigenschaften
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-4-2-9-23-20(15)27-14-16-6-10-25(11-7-16)21(26)18-12-19(28-24-18)17-5-3-8-22-13-17/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXNBMKSJVPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2802102.png)

![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B2802106.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)
![3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE](/img/structure/B2802109.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2802115.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)
![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)

